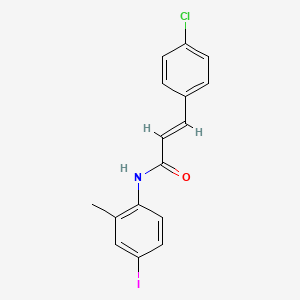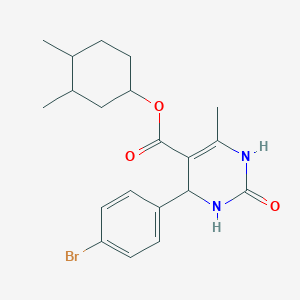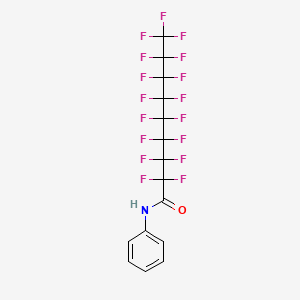
5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3-(4-methoxyphenyl)-2-thioxo-thiazolidin-4-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with unique optical and electronic properties
Mécanisme D'action
The mechanism of action of 5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Benzylidene-3-(4-methoxyphenyl)-2-cyclopenten-1-one
- 5-Benzylidene-3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- 5-Benzylidene-3-(4-methoxyphenyl)-2-octyl-1,3-thiazolidin-4-one
Uniqueness
5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both benzylidene and methoxyphenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C17H13NO2S2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(5E)-5-benzylidene-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NO2S2/c1-20-14-9-7-13(8-10-14)18-16(19)15(22-17(18)21)11-12-5-3-2-4-6-12/h2-11H,1H3/b15-11+ |
Clé InChI |
UCZAMHAAOWUNNU-RVDMUPIBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11697506.png)
![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide](/img/structure/B11697513.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B11697514.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697522.png)

![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697529.png)
![2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11697534.png)


![4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B11697559.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697560.png)

